molecular formula C18H16N2O7 B11406701 methyl 4-[(4-nitrophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-[(4-nitrophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B11406701
M. Wt: 372.3 g/mol
InChI Key: FAIXQJZJFICGAG-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-nitrophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazine ring, a nitrophenoxy group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(4-nitrophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps. One common method includes the condensation of 4-(3-hydroxyphenoxy) benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxy benzotriazole (HOBt) . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-nitrophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzoxazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

Methyl 4-[2-(4-nitrophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[2-(4-nitrophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with cellular proteins, leading to modulation of signaling pathways. Additionally, the benzoxazine ring can interact with nucleic acids, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-(4-nitrophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its combination of a benzoxazine ring and a nitrophenoxy group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C18H16N2O7

Molecular Weight

372.3 g/mol

IUPAC Name

methyl 4-[2-(4-nitrophenoxy)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C18H16N2O7/c1-25-18(22)16-10-19(14-4-2-3-5-15(14)27-16)17(21)11-26-13-8-6-12(7-9-13)20(23)24/h2-9,16H,10-11H2,1H3

InChI Key

FAIXQJZJFICGAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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